Tert-butyl (3-propoxyphenyl)carbamate
Description
Tert-butyl (3-propoxyphenyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an aromatic amine via a propoxy linker at the meta position of the phenyl ring. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-(3-propoxyphenyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-5-9-17-12-8-6-7-11(10-12)15-13(16)18-14(2,3)4/h6-8,10H,5,9H2,1-4H3,(H,15,16) |
InChI Key |
QLQOGSRXXOGYFT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl (3-propoxyphenyl)carbamate with structurally related tert-butyl carbamates, focusing on substituent effects, synthetic strategies, and biological/physical properties.
Structural Analogues and Substituent Effects
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., -CN, -F) increase the electrophilicity of the aromatic ring, facilitating nucleophilic substitution or cross-coupling reactions. Conversely, alkyl chains (e.g., propoxy) enhance solubility in non-polar solvents .
- Steric Considerations: Bulky substituents (e.g., tert-butyl groups) at the ortho position reduce reaction rates in coupling reactions, whereas meta-substituted derivatives (e.g., 3-propoxyphenyl) balance steric accessibility and electronic modulation .
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